

In-Depth Technical Guide: **tert-Butyl 2-(ethylamino)acetate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **tert-Butyl 2-(ethylamino)acetate**

Cat. No.: **B172335**

[Get Quote](#)

This technical guide provides a comprehensive overview of **tert-Butyl 2-(ethylamino)acetate**, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a representative synthetic protocol and analytical methodologies, and discusses its potential applications in the pharmaceutical industry.

Core Compound Data

tert-Butyl 2-(ethylamino)acetate is a secondary amine and an ester. Its key quantitative properties are summarized below for easy reference.

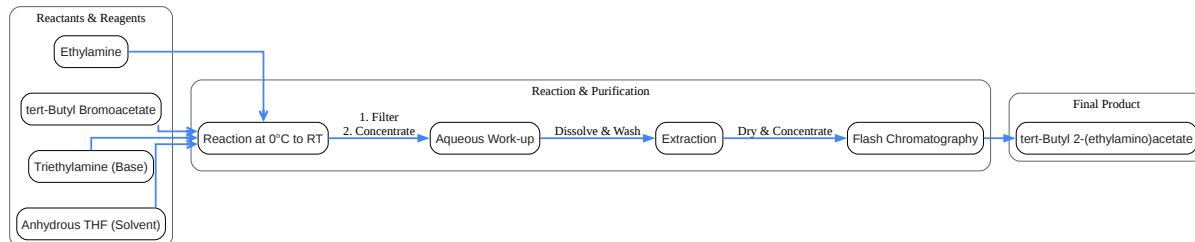
Property	Value
Molecular Weight	159.23 g/mol
Molecular Formula	C ₈ H ₁₇ NO ₂
CAS Number	172317-17-8
Physical Form	Liquid
Boiling Point	190.7 ± 23.0 °C at 760 mmHg
Flash Point	69.2 ± 22.6 °C
IUPAC Name	tert-butyl 2-(ethylamino)acetate
InChI Key	WRMGKVKXBGFCTJ-UHFFFAOYSA-N

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **tert-Butyl 2-(ethylamino)acetate** is not widely published, a representative procedure can be derived from standard methods for the N-alkylation of amino acid esters. A common and effective method is the reaction of a primary amine with a haloacetate ester.

Representative Synthesis: N-alkylation of Ethylamine with tert-Butyl Bromoacetate

This protocol describes a plausible and scalable method for the synthesis of **tert-Butyl 2-(ethylamino)acetate**.


Materials:

- Ethylamine (solution in a suitable solvent, e.g., THF or as a neat liquid)
- tert-Butyl bromoacetate
- A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF))
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Dichloromethane or ethyl acetate for extraction

Experimental Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like THF.

- **Addition of Alkylating Agent:** Cool the solution to 0 °C using an ice bath. To this stirred solution, add tert-butyl bromoacetate (1.0 equivalent) dropwise over a period of 15-30 minutes, ensuring the temperature does not rise significantly.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure to remove the solvent.
- **Extraction:** Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude **tert-Butyl 2-(ethylamino)acetate** can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

[Click to download full resolution via product page](#)

A representative workflow for the synthesis of **tert-Butyl 2-(ethylamino)acetate**.

Analytical Methods

Detailed analytical protocols for **tert-Butyl 2-(ethylamino)acetate** are not readily available. However, based on its structure, standard analytical techniques can be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and tert-butyl groups.
 - A triplet corresponding to the methyl protons ($-\text{CH}_3$) of the ethyl group.
 - A quartet corresponding to the methylene protons ($-\text{CH}_2-$) of the ethyl group, coupled to the methyl protons.
 - A singlet for the methylene protons adjacent to the carbonyl group ($-\text{CH}_2-\text{C=O}$).

- A singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
- A broad singlet for the amine proton (-NH-).
- ¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom in the molecule.
 - A signal for the methyl carbon of the ethyl group.
 - A signal for the methylene carbon of the ethyl group.
 - A signal for the methylene carbon adjacent to the carbonyl group.
 - A signal for the quaternary carbon of the tert-butyl group.
 - A signal for the methyl carbons of the tert-butyl group.
 - A signal for the carbonyl carbon of the ester.

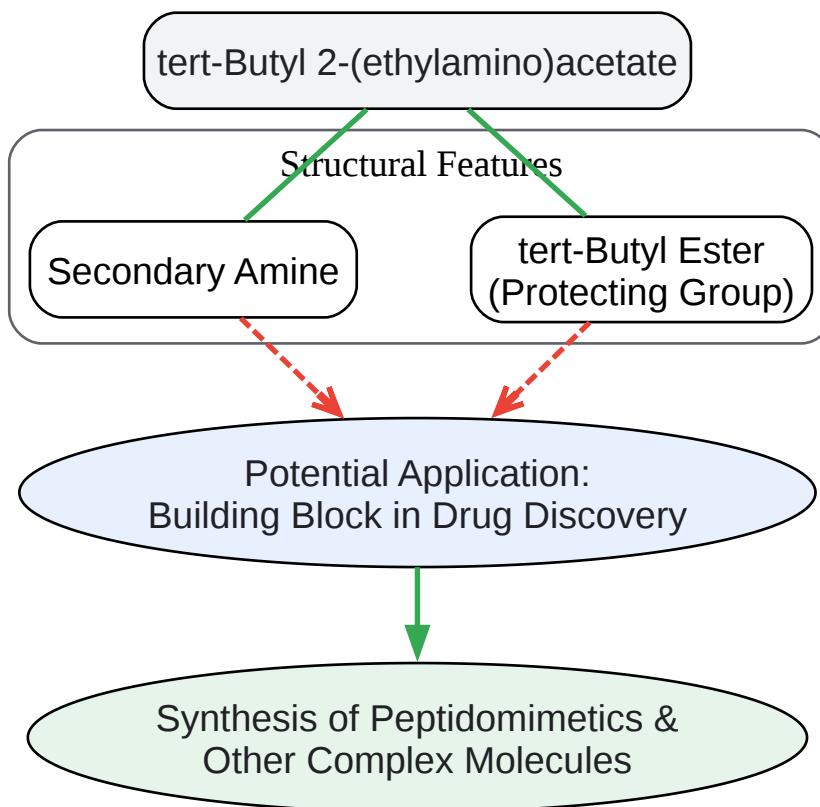
Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) would be a suitable technique for the analysis of this volatile compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve:

- Loss of a tert-butyl radical (•C(CH₃)₃) leading to a fragment at m/z 102.
- Loss of the tert-butoxy group (•O-C(CH₃)₃) resulting in a fragment at m/z 86.
- Alpha-cleavage adjacent to the nitrogen atom.
- Rearrangement reactions, such as the McLafferty rearrangement, are also possible.

Chromatography:

- Gas Chromatography (GC): Due to its volatility, GC with a flame ionization detector (FID) would be an effective method for assessing the purity of **tert-Butyl 2-(ethylamino)acetate**.


- High-Performance Liquid Chromatography (HPLC): HPLC could also be used, particularly with a suitable derivatizing agent for UV detection, or with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Applications in Drug Development

There is limited publicly available information on the specific use of **tert-Butyl 2-(ethylamino)acetate** in drug development. However, its structure as a functionalized amino acid ester suggests its potential utility as a building block or intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Potential Roles:

- Peptidomimetic Synthesis: The N-ethylglycine moiety can be incorporated into peptide-like structures to improve their metabolic stability and pharmacokinetic properties. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. A related compound, 2-[(tert-Butyl)amino]acetyl chloride hydrochloride, is noted for its use in synthesizing peptidomimetics, suggesting a similar role for **tert-Butyl 2-(ethylamino)acetate**.^[1]
- Scaffold for Combinatorial Chemistry: Its simple structure with reactive sites (the secondary amine) makes it a suitable starting material for the creation of libraries of compounds for high-throughput screening.

[Click to download full resolution via product page](#)

Logical relationship of the compound's features to its potential applications.

Signaling Pathways

Currently, there is no available information in the scientific literature linking **tert-Butyl 2-(ethylamino)acetate** to any specific biological signaling pathways. Its biological activity would be dependent on the larger molecular structure into which it is incorporated.

Safety Information

tert-Butyl 2-(ethylamino)acetate is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: tert-Butyl 2-(ethylamino)acetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b172335#tert-butyl-2-ethylamino-acetate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com